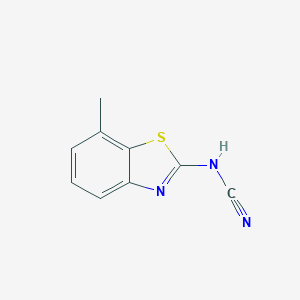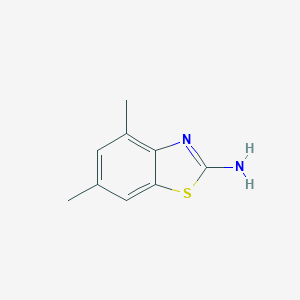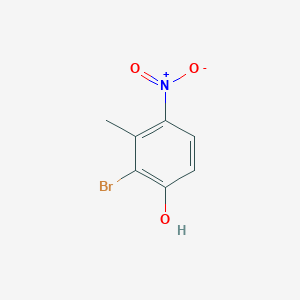
2-Bromo-3-methyl-4-nitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-3-methyl-4-nitrophenol is an organic compound with the molecular formula C7H6BrNO3 It is a derivative of phenol, characterized by the presence of bromine, methyl, and nitro functional groups
Mechanism of Action
Target of Action
It is known that nitrophenols, a class of compounds to which 2-bromo-3-methyl-4-nitrophenol belongs, often interact with various enzymes and proteins within the cell .
Mode of Action
The mode of action of this compound involves a series of chemical reactions. The compound undergoes a nucleophilic aromatic substitution reaction, where one of the substituents in the aromatic ring is replaced by a nucleophile . This reaction is facilitated by the presence of the nitro group, which is a strong electron-withdrawing group .
Biochemical Pathways
The degradation of 3-Methyl-4-nitrophenol, a similar compound, has been studied in Burkholderia sp. strain SJ98 . The enzymes involved in para-nitrophenol (PNP) and 2-chloro-4-nitrophenol (2C4NP) catabolism were also found to be responsible for 3M4NP degradation in this strain
Pharmacokinetics
The compound’s molecular weight is 232031 , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties. The nitro group in the compound could potentially undergo metabolic reduction, but this would depend on the specific enzymes present in the organism .
Result of Action
Nitrophenols in general are known to be toxic and can cause oxidative stress and damage to cellular structures .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is chemically stable under standard ambient conditions . The presence of other chemicals in the environment could potentially affect the compound’s reactivity and degradation.
Biochemical Analysis
Biochemical Properties
The nitro group in 2-Bromo-3-methyl-4-nitrophenol, like the carboxylate anion, is a hybrid of two equivalent resonance structures . This structure has a full positive charge on nitrogen and a half-negative charge on each oxygen . This compound is used in the preparation of phosphorothioamidate analogues as antimalarial agents . It has also been reported to have anti-androgenic activity .
Cellular Effects
The cellular effects of this compound are not fully understood. Nitroaromatic compounds, a class to which this compound belongs, have been shown to have various effects on cells. For instance, they can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Nitro compounds can be prepared in several ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines . These reactions could potentially provide insights into the molecular mechanisms of this compound.
Metabolic Pathways
Nitroaromatic compounds are known to be metabolized by microbes through aerobic, anaerobic, or dual pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-methyl-4-nitrophenol typically involves a multi-step process starting from phenol. The general steps include:
Nitration: Phenol is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Bromination: The nitrated phenol is then subjected to bromination using bromine in the presence of a catalyst such as iron(III) bromide.
Methylation: Finally, the brominated nitrophenol is methylated using a methylating agent like methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-methyl-4-nitrophenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine and nitro groups can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products
Substitution: Various substituted phenols.
Reduction: 2-Bromo-3-methyl-4-aminophenol.
Oxidation: 2-Bromo-3-carboxy-4-nitrophenol.
Scientific Research Applications
2-Bromo-3-methyl-4-nitrophenol is used in scientific research for various applications:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Studying its effects on biological systems and potential as a biochemical probe.
Medicine: Investigating its potential as a pharmaceutical intermediate.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-methyl-6-nitrophenol
- 4-Bromo-3-methyl-2-nitrophenol
Uniqueness
2-Bromo-3-methyl-4-nitrophenol is unique due to its specific substitution pattern, which affects its chemical reactivity and potential applications. The presence of both electron-withdrawing (nitro) and electron-donating (methyl) groups on the phenol ring creates a compound with distinct properties compared to its analogs.
Properties
IUPAC Name |
2-bromo-3-methyl-4-nitrophenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO3/c1-4-5(9(11)12)2-3-6(10)7(4)8/h2-3,10H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTUNRWSWIRFPQX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Br)O)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20404243 |
Source


|
| Record name | 2-bromo-3-methyl-4-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20404243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123874-20-4 |
Source


|
| Record name | 2-bromo-3-methyl-4-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20404243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

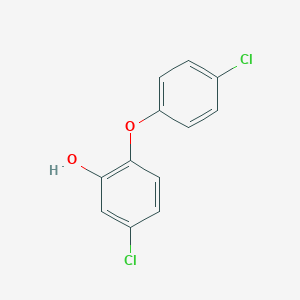
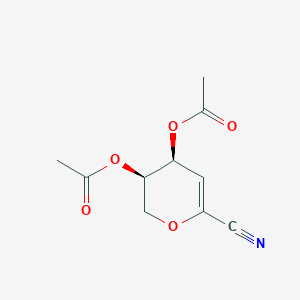
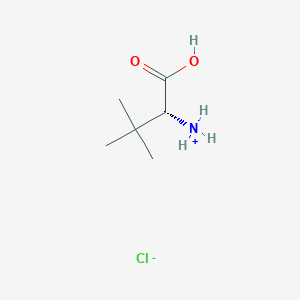
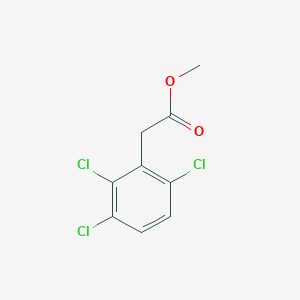
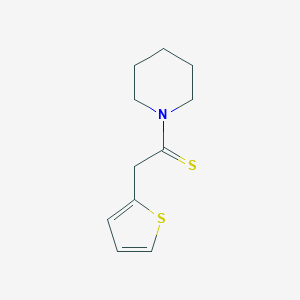

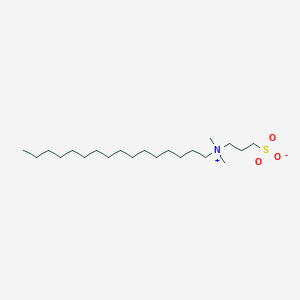
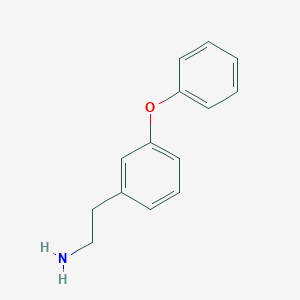


![Benzyl N-[3,5-dihydroxy-2-[2-hydroxy-4,6-bis(phenylmethoxycarbonylamino)-3-[3,4,5-trihydroxy-6-(phenylmethoxycarbonylaminomethyl)oxan-2-yl]oxycyclohexyl]oxy-6-(hydroxymethyl)oxan-4-yl]carbamate](/img/structure/B56777.png)
